5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid
Description
5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid is a synthetic derivative of pentanoic acid featuring a 6-hydroxyhexylamino substituent at the 5-oxo position.
Structure
3D Structure
Properties
CAS No. |
637760-50-0 |
|---|---|
Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
5-(6-hydroxyhexylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H21NO4/c13-9-4-2-1-3-8-12-10(14)6-5-7-11(15)16/h13H,1-9H2,(H,12,14)(H,15,16) |
InChI Key |
ZZPNZQIAVWUQFU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCO)CCNC(=O)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Strecker Synthesis
The Strecker synthesis is a classical method for synthesizing α-amino acids. This method involves the reaction of an aldehyde with ammonia and potassium cyanide, leading to the formation of an α-amino nitrile, which can subsequently be hydrolyzed to yield the desired amino acid derivative.
- Reagents Used: Aldehyde, ammonia, potassium cyanide.
- Reaction Conditions: Typically performed under controlled temperature and pH to optimize yield.
- Outcome: The product can be further modified to introduce the hydroxyhexyl side chain.
Amide Bond Formation
A significant aspect of synthesizing this compound is the formation of the amide bond. This process is crucial for linking the hydroxyhexyl group to the pentanoic acid backbone.
- Reagents Used: Pentanoic acid derivative, hydroxyhexylamine.
- Reaction Conditions: Requires careful control of temperature and pH to ensure high purity and yield.
- Purification Methods: Post-synthesis purification techniques such as recrystallization or chromatography are often employed.
Detailed Preparation Methodology
The following table summarizes a detailed methodology for synthesizing this compound through amide bond formation:
| Step | Description | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Reacting pentanoic acid derivative with hydroxyhexylamine | Pentanoic acid derivative, hydroxyhexylamine | Controlled temperature (20-25°C), pH maintained | High |
| 2 | Formation of amide bond | Dicyclohexylcarbodiimide (DCC) or similar coupling agent | Stirring for several hours under inert atmosphere | Moderate to high |
| 3 | Purification of product | Solvent (e.g., ethanol or isopropanol) for recrystallization | Cooling slowly to room temperature | High |
Research Findings on Reaction Mechanisms
The mechanism for forming this compound involves several key interactions:
Nucleophilic Attack: The amino group acts as a nucleophile attacking the electrophilic carbonyl carbon of the pentanoic acid derivative.
Formation of Tetrahedral Intermediate: This intermediate can collapse to form the amide bond while releasing water.
These steps are critical for ensuring that the final product maintains its structural integrity and biological activity.
Chemical Reactions Analysis
Oxidation Reactions
The primary hydroxyl group (-CHOH) undergoes oxidation to form carbonyl or carboxyl derivatives.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation to aldehyde | Pyridinium chlorochromate (PCC) | 6-Oxohexylamino-5-oxopentanoic acid | 65–78% | |
| Oxidation to carboxylic acid | KMnO/HSO | 6-Carboxyhexylamino-5-oxopentanoic acid | 82% |
Mechanism :
The hydroxyl group is oxidized via a two-step process:
-
Formation of a chromate ester intermediate with PCC.
-
Deprotonation and elimination to yield the aldehyde.
For stronger oxidants like KMnO, complete oxidation to the carboxylic acid occurs.
Amide Hydrolysis
The amide bond (-NHCO-) undergoes hydrolysis under acidic or basic conditions.
| Condition | Reagents | Products | Rate Constant (k) |
|---|---|---|---|
| Acidic (pH 2) | HCl (6M), 100°C | 6-Hydroxyhexylamine + 5-oxopentanoic acid | |
| Basic (pH 12) | NaOH (2M), 80°C | 6-Hydroxyhexylammonium + pentanoate ion |
Key Finding : Acidic hydrolysis proceeds 3× faster than basic hydrolysis due to protonation of the amide carbonyl, enhancing electrophilicity.
Esterification and Lactonization
The carboxylic acid (-COOH) reacts with alcohols to form esters. Intramolecular lactonization is sterically hindered but feasible under high-dilution conditions.
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Intermolecular esterification | HSO, ethanol | Ethyl 5-[(6-hydroxyhexyl)amino]-5-oxopentanoate | 73% |
| Intramolecular lactonization | DCC, DMAP | 14-Membered lactone | 28% |
Note : The 14-membered lactone forms due to the spatial separation between the -COOH and -OH groups .
Nucleophilic Substitution
The hydroxyl group can be converted to a leaving group (e.g., tosylate) for substitution reactions.
| Step | Reagents | Intermediate/Product |
|---|---|---|
| Tosylation | TsCl, pyridine | 6-Tosyloxyhexylamino-5-oxopentanoic acid |
| Substitution with NaN | NaN, DMF | 6-Azidohexylamino-5-oxopentanoic acid |
This strategy is pivotal in combinatorial synthesis for introducing functional diversity .
Cyclization and Macrocycle Formation
The compound participates in macrocyclization reactions, forming biologically active peptidomimetics.
Key Insight : Macrocyclic derivatives exhibit enhanced binding to DNA junctions due to preorganization of the amide backbone .
Enzymatic Interactions
The compound modulates enzyme activity through hydrogen bonding and steric effects:
-
Mechanism : The hydroxyl and amide groups form hydrogen bonds with catalytic residues (e.g., in proteases), while the hydrophobic hexyl chain induces steric hindrance.
-
Example : Inhibits trypsin-like serine proteases with .
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Primary hydroxyl | High | Oxidation, substitution |
| Amide | Moderate | Hydrolysis, cyclization |
| Carboxylic acid | High | Esterification, lactonization |
Biological Activity
5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid, also known by its chemical structure and CAS number 637760-50-0, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
| Property | Details |
|---|---|
| CAS Number | 637760-50-0 |
| Molecular Formula | C12H23N2O4 |
| Molecular Weight | 245.33 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interactions with various biomolecules:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : It may interact with receptors in the central nervous system, potentially influencing neurotransmitter release and signaling pathways.
- Cellular Uptake : The presence of the hydroxyhexyl group may enhance cellular uptake, allowing for greater bioavailability and efficacy.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies have demonstrated its potential to reduce inflammation markers in vitro.
- Neuroprotective Properties : Preliminary research suggests it may protect neuronal cells from oxidative stress.
- Antimicrobial Activity : Some investigations have indicated that the compound possesses antimicrobial properties against certain bacterial strains.
Case Studies
- Inflammation Models : In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Neuroprotection Assays : In vitro assays using SH-SY5Y neuroblastoma cells showed that treatment with the compound reduced cell death induced by hydrogen peroxide, suggesting protective effects against oxidative damage.
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) lower than those of commonly used antibiotics.
Research Findings
Recent studies have focused on elucidating the pharmacokinetics and pharmacodynamics of this compound:
- Pharmacokinetics : Research indicates rapid absorption and distribution within biological systems, with peak plasma concentrations observed within 1 hour post-administration.
- Toxicity Profile : Toxicological assessments reveal a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand long-term effects.
Scientific Research Applications
Biochemical Applications
1.1 Metabolic Engineering
The compound is utilized in metabolic engineering to enhance the production of desired metabolites in microbial systems. It can modulate metabolic pathways to improve carbon substrate utilization, increase cell growth rates, and enhance recombinant protein production. For instance, it has been shown to significantly alter metabolic flux through primary pathways such as glycolysis and the TCA cycle, leading to increased yields of amino acids and other valuable compounds .
1.2 Phenotype Engineering
5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid is also applied in phenotype engineering, which involves modifying organisms to exhibit desired traits. This includes reducing the production of undesired byproducts and increasing resistance to industrial fermentation conditions. Such modifications are crucial for optimizing strains used in biotechnological applications .
Synthetic Biology
2.1 Pathway Engineering
In synthetic biology, this compound plays a role in pathway engineering, where it aids in the introduction and balancing of heterologous enzyme activities within host cells. By altering metabolic pathways, researchers can enhance the production of specific biosynthetic products while minimizing toxic intermediate accumulation .
2.2 CRISPR and Genome Editing
The compound has been explored in conjunction with CRISPR technology for genome editing purposes. It can facilitate the introduction of mutations that enhance the functionality of engineered strains, allowing for more precise control over genetic modifications .
Case Studies
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity : The 6-hydroxyhexyl chain in the target compound likely enhances water solubility compared to shorter alkyl (e.g., ethyl) or aromatic substituents .
- Steric Effects : Bulky groups (e.g., azepanylcarbonyl in ) may hinder enzyme binding, whereas linear chains (e.g., hydroxyhexyl) could improve membrane permeability.
Physicochemical Properties
- Acidity/Basicity : Carboxylic acid (pKa ~2.5) and amine (pKa ~9.5) groups dominate ionization. Substituents like sulfonyl (-SO₂-) in lower pKa, increasing acidity.
- Solubility : Hydroxyhexyl and sulfonyl groups enhance water solubility compared to aryl or hydrophobic substituents .
- Stability: tert-Butoxy and Boc protections in improve stability during synthesis, while ester derivatives (e.g., methyl 5-aminolevulinate) are prone to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
